molecular formula C10H13Cl2NO B593340 2-Chloromethcathinone (hydrochloride) CAS No. 90869-66-2

2-Chloromethcathinone (hydrochloride)

Cat. No.: B593340
CAS No.: 90869-66-2
M. Wt: 234.12 g/mol
InChI Key: RMOPJSWYMQGLJP-UHFFFAOYSA-N
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Description

2-Chloromethcathinone (hydrochloride) is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the Khat plant (Catha edulis). It is also known by its IUPAC name, 1-(2-chlorophenyl)-2-(methylamino)-1-propanone hydrochloride . This compound is primarily used as an analytical reference standard in forensic and research applications .

Mechanism of Action

2-Chloromethcathinone (hydrochloride), also known as 1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride, is a synthetic stimulant drug of the cathinone class .

Target of Action

The primary targets of 2-Chloromethcathinone are the monoaminergic neurotransmitters . These neurotransmitters play a crucial role in regulating mood, arousal, and certain cognitive processes.

Mode of Action

2-Chloromethcathinone acts as a psychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . This elevation results from the compound’s interaction with the transporters of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis, release, and reuptake of monoaminergic neurotransmitters. The compound’s action leads to an increase in the extracellular levels of these neurotransmitters, thereby enhancing their signaling .

Pharmacokinetics

Like other synthetic cathinones, it is likely to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The result of 2-Chloromethcathinone’s action is an increase in spontaneous locomotor activity and motor performance . This is consistent with the psychostimulant effects of synthetic cathinones.

Action Environment

The action, efficacy, and stability of 2-Chloromethcathinone can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific conditions under which the compound is used . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethcathinone (hydrochloride) typically involves the reaction of 2-chloropropiophenone with methylamine. The reaction proceeds under controlled conditions to yield the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of 2-Chloromethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Chloromethcathinone (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

2-Chloromethcathinone (hydrochloride), a synthetic cathinone, is structurally related to naturally occurring cathinones found in the khat plant. This compound is increasingly recognized for its psychostimulant properties, primarily through its interaction with monoaminergic neurotransmitters. This article explores the biological activity of 2-Chloromethcathinone, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.

2-Chloromethcathinone primarily acts as a psychostimulant by elevating the extracellular levels of monoaminergic neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound interacts with several transporters, notably:

  • Dopamine Transporter (DAT)
  • Norepinephrine Transporter (NET)
  • Serotonin Transporter (SERT)

This interaction leads to increased neurotransmitter release and decreased reuptake, enhancing signaling pathways associated with mood elevation and locomotor activity.

Pharmacokinetics

The pharmacokinetics of 2-Chloromethcathinone suggest rapid absorption and distribution throughout the body. It is metabolized primarily in the liver, with common metabolic pathways involving:

  • Ketoreduction
  • N-demethylation

Excretion occurs mainly through urine. The effects of the compound are typically observed within hours post-administration, lasting from 1 to 4 hours depending on the dosage and method of administration .

Cellular Effects

Research indicates that synthetic cathinones like 2-Chloromethcathinone stimulate spontaneous locomotor activity in animal models in a dose-dependent manner. Studies have reported significant increases in activity levels following administration .

Case Studies

A notable study analyzed toxicological data from cases involving chloromethcathinone isomers, including 2-Chloromethcathinone. The analysis included 27 fatalities where chloromethcathinone was detected alongside its metabolites. Concentrations varied significantly among cases, highlighting the compound's potential lethality and the challenges in toxicological evaluations due to its instability in biological samples .

Toxicological Analysis

A comprehensive review of toxicological reports indicated that synthetic cathinones remain prevalent due to their recreational use. In one case study, blood concentrations of chloromethcathinone were found to range from 10 ng/mL to over 2800 ng/mL in fatal cases. This variability underscores the need for careful monitoring and analysis in forensic settings .

Metabolite Profiling

Recent studies have focused on metabolite profiling to extend detection windows for synthetic cathinones. For instance, glucuronic acid conjugation was identified as a significant Phase II transformation for metabolites stemming from keto group reductions . This profiling is crucial for developing analytical methods that can reliably detect these substances in biological samples.

Data Table: Summary of Biological Activity

Parameter Details
Chemical Structure 1-(2-chlorophenyl)-2-(methylamino)propan-1-one
Primary Action Elevation of monoaminergic neurotransmitters
Key Transporters DAT, NET, SERT
Metabolic Pathways Ketoreduction, N-demethylation
Duration of Effects 1 to 4 hours
Common Dosage Effects Increased locomotor activity

Properties

IUPAC Name

1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOPJSWYMQGLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342728
Record name 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90869-66-2
Record name 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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